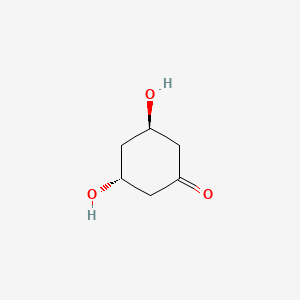
Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate is a complex polymeric compound known for its unique chemical structure and properties. This compound is synthesized through the polymerization of phenol and 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, resulting in a polymer with significant industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate typically involves a polymerization reaction. Phenol and 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene are reacted under controlled conditions to initiate the polymerization process. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to achieve the desired polymer structure .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reactants are mixed and subjected to specific conditions to ensure consistent polymer quality. The process is monitored to maintain the appropriate reaction parameters, ensuring the production of high-purity polymer suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure, potentially altering its properties.
Substitution: Various substitution reactions can occur, where functional groups in the polymer are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can produce polymers with different functional groups .
Applications De Recherche Scientifique
Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a model compound in polymer chemistry studies.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives
Mécanisme D'action
The mechanism of action of phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with specific receptors or enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and the environment in which the polymer is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol-formaldehyde resin: Another phenol-based polymer with different properties and applications.
Epoxy resins: Polymers with similar uses in coatings and adhesives but different chemical structures.
Polyurethanes: Polymers used in similar industrial applications but with distinct mechanical properties.
Uniqueness
Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate is unique due to its specific polymer structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial production .
Propriétés
Numéro CAS |
119505-06-5 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate |
InChI |
InChI=1S/C11H11NO.C6H6O/c12-6-13-10-4-3-9-7-1-2-8(5-7)11(9)10;7-6-4-2-1-3-5-6/h1-4,7-11H,5H2;1-5,7H |
Clé InChI |
NZBHLYGGBPFJQF-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C=CC3OC#N.C1=CC=C(C=C1)O |
SMILES canonique |
C1C2C=CC1C3C2C=CC3OC#N.C1=CC=C(C=C1)O |
Synonymes |
Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)




